1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C10H12N6 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Mechanism of Action
- This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are five-membered aromatic rings containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms .
Target of Action
Biochemical Pathways
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Biochemical Analysis
Biochemical Properties
1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, with high inhibitory activity . The interaction between this compound and α-glucosidase is competitive, meaning the compound binds to the active site of the enzyme, preventing the substrate from binding . Additionally, this compound has been found to interact with various other enzymes and proteins, influencing their activity and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated antiproliferative effects against certain cancer cell lines, such as human melanoma and breast cancer cells . These effects are likely due to the compound’s ability to interfere with key signaling pathways that regulate cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable complexes with target enzymes, leading to their inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function are still being investigated. Long-term exposure to the compound has been observed to cause changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At high doses, the compound may also cause toxic or adverse effects, such as liver and kidney damage. Therefore, it is crucial to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to affect the metabolism of carbohydrates, lipids, and proteins, leading to changes in the levels of key metabolites. Additionally, it can modulate the activity of enzymes involved in these pathways, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biological effects. Its localization and accumulation within cells are influenced by factors such as the presence of specific transporters and the compound’s affinity for different cellular components.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity and function . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. For example, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
Properties
IUPAC Name |
1-(2-azidoethyl)-6-cyclopropylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-14-12-3-4-15-5-6-16-10(15)7-9(13-16)8-1-2-8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRKCUFTHFLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.